molecular formula C16H11BrClN3O B12030592 (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone CAS No. 618091-52-4

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

Cat. No.: B12030592
CAS No.: 618091-52-4
M. Wt: 376.63 g/mol
InChI Key: MPHLQRQHYFMYNL-UHFFFAOYSA-N
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Description

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone: is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction pathways, metabolic pathways, and others.

Comparison with Similar Compounds

  • (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
  • (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone
  • (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-fluorophenyl)methanone

Uniqueness: The uniqueness of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 3-chlorophenyl and 4-bromophenyl groups allows for unique interactions with molecular targets, making it a valuable compound in research and development.

Properties

CAS No.

618091-52-4

Molecular Formula

C16H11BrClN3O

Molecular Weight

376.63 g/mol

IUPAC Name

[5-amino-1-(3-chlorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C16H11BrClN3O/c17-11-6-4-10(5-7-11)15(22)14-9-20-21(16(14)19)13-3-1-2-12(18)8-13/h1-9H,19H2

InChI Key

MPHLQRQHYFMYNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N

Origin of Product

United States

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